molecular formula C10H15N3OS B263820 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B263820
M. Wt: 225.31 g/mol
InChI Key: VICNHVUBTBTSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a pyrimidinyl group, a sulfanyl linkage, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrimidinyl group may also interact with nucleic acids or other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylacetamide

InChI

InChI=1S/C10H15N3OS/c1-7-5-8(2)12-10(11-7)15-6-9(14)13(3)4/h5H,6H2,1-4H3

InChI Key

VICNHVUBTBTSHG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N(C)C)C

solubility

31.7 [ug/mL]

Origin of Product

United States

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